molecular formula C18H17FN4O2S2 B2884933 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-00-9

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2884933
CAS No.: 1021036-00-9
M. Wt: 404.48
InChI Key: UVUFWIAPLSOFJL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a 4-fluorophenyl moiety at the 3-position and a piperazine ring at the 6-position, modified with a thiophen-2-ylsulfonyl group. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and anti-viral activities . The incorporation of fluorophenyl and sulfonyl groups enhances metabolic stability and binding affinity in biological systems, as fluorine’s electronegativity and the sulfonyl group’s hydrogen-bonding capacity improve target interactions .

This compound’s synthesis likely follows established routes for pyridazine derivatives, such as nucleophilic substitution of 3,6-dichloropyridazine with substituted piperazines, followed by sulfonylation (e.g., using thiophene-2-sulfonyl chloride) . Structural characterization typically involves NMR, HRMS, and elemental analysis .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S2/c19-15-5-3-14(4-6-15)16-7-8-17(21-20-16)22-9-11-23(12-10-22)27(24,25)18-2-1-13-26-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFWIAPLSOFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Pyridazine Functionalization

The electronic asymmetry of 3,6-dichloropyridazine necessitates precise control to ensure selective substitution at position 6 before position 3. Piperazine, being a stronger nucleophile than arylboronic acids, preferentially reacts at position 6 under S$$_N$$Ar conditions.

Sulfonylation Efficiency

Steric hindrance from the piperazine ring can impede sulfonylation. Employing excess sulfonyl chloride (1.5 eq) and slow addition at 0°C mitigates this issue, as demonstrated in analogous syntheses.

Purification Strategies

  • Intermediate *2 :* Column chromatography (ethyl acetate/hexane) removes unreacted piperazine.
  • Final Compound: Recrystallization from ethanol/water yields high-purity product (>98% by HPLC).

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters across reported methods:

Step Reagents/Conditions Yield (%) Purity (%) Source
S$$_N$$Ar (Step 2) Piperazine, DMF, 80°C 68–75 95
Suzuki Coupling (Step 3) Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, dioxane 70–82 97
Sulfonylation (Step 4) Thiophen-2-ylsulfonyl chloride, TEA, DCM 65–78 98

Scalability and Industrial Relevance

The synthesis is amenable to scale-up, with the following considerations:

  • Catalyst Recovery: Pd(PPh$$3$$)$$4$$ can be partially recovered via solvent extraction.
  • Cost Efficiency: Thiophen-2-ylsulfonyl chloride is commercially available at scale (≥95% purity).
  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) in S$$_N$$Ar reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological targets can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural features—fluorophenyl, pyridazine, and sulfonylated piperazine—are shared with several analogs. Differences in substituents critically influence physicochemical and biological properties:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₁₇FN₄O₂S₂ 420.5 4-Fluorophenyl, thiophen-2-ylsulfonyl
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine C₂₀H₁₈BrFN₄ 413.3 4-Bromophenyl, 4-fluorophenylpiperazine
6-(4-(4-Chlorophenyl)piperazin-1-yl)-3(2H)-pyridazinone C₁₄H₁₄ClN₃O 295.7 4-Chlorophenylpiperazine, pyridazinone
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine C₂₁H₂₄N₄O₃S₂ 444.6 Methoxy-dimethylphenylsulfonyl, thiophene
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine C₁₅H₁₃ClFN₄ 307.7 2-Fluorophenylpiperazine, chloro

Key Observations:

  • Fluorine Position : The target compound’s 4-fluorophenyl group may enhance π-π stacking and metabolic stability compared to 2-fluorophenyl analogs (e.g., ), where steric effects could hinder binding .
  • Halogen Effects : Bromine in increases molecular weight and lipophilicity, which may affect membrane permeability versus the target’s fluorine.

Pharmacological Potential

  • Anti-Cancer Activity: Pyridazinones with 4-methylphenylpiperazine () show cytotoxicity against AGS gastric cancer cells, likely via kinase inhibition (e.g., p38 MAPK in ) .
  • Anti-Inflammatory Effects : Sulfonamide-containing pyridazines (e.g., ) exhibit COX-2 inhibition, a mechanism shared with NSAIDs .
  • Anti-Viral Activity : Piperazine-pyridazine hybrids are reported to inhibit viral replication, possibly through interference with viral polymerases .

The target compound’s thiophen-2-ylsulfonyl group may enhance binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., chloro in ).

Biological Activity

The compound 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18FN3O2S2\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}_2

This structure features a fluorophenyl group, a piperazine moiety, and a thiophenesulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative disorders. Research indicates that it acts as a reversible and competitive inhibitor, with IC50 values indicating potent activity against MAO-B .
  • Receptor Interaction : The compound may also interact with serotonin and dopamine receptors, suggesting potential applications in psychiatric disorders .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. This property is crucial in combating oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, related thiophene derivatives have demonstrated activity against various bacterial strains .

Study on MAO Inhibition

A detailed study evaluated the inhibitory effects of pyridazine derivatives on MAO-A and MAO-B. The findings revealed that certain derivatives exhibited selective inhibition of MAO-B, making them potential candidates for treating Alzheimer's disease. The most potent derivative had an IC50 value of 0.013 µM for MAO-B inhibition .

Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal cytotoxic effects, suggesting a favorable safety profile .

Comparative Biological Activity Table

CompoundTargetIC50 Value (µM)Selectivity
This compoundMAO-B0.013High
T3MAO-B0.039Moderate
T6Cytotoxicity (L929)120.6Low

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization involves multi-step protocols with strict control of reaction conditions. Key steps include:

  • Sulfonylation : React piperazine with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (Et3N) to form the sulfonamide intermediate .
  • Pyridazine coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres to attach the fluorophenyl group .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity (>95%) .
Reaction StepKey Reagents/ConditionsYield Optimization Tips
SulfonylationThiophene-2-sulfonyl chloride, DCM, 0–25°CSlow addition of sulfonyl chloride to prevent side reactions
CouplingPd(OAc)2, XPhos ligand, K2CO3, 80°CUse degassed solvents to enhance catalyst efficiency
Final PurificationEthanol/water recrystallizationMonitor solubility curves to maximize recovery

Advanced: How do the thiophene sulfonyl and fluorophenyl groups influence electronic properties and receptor binding?

Answer:
The thiophene sulfonyl group enhances electron-withdrawing effects, increasing electrophilicity at the pyridazine core, which may facilitate interactions with nucleophilic residues in biological targets (e.g., enzyme active sites) . The 4-fluorophenyl moiety contributes to lipophilicity, improving membrane permeability, while the fluorine atom stabilizes aromatic π-π stacking with receptor pockets .

  • Methodology :
    • DFT calculations to map electrostatic potential surfaces.
    • SPR (Surface Plasmon Resonance) to quantify binding affinities (KD) .

Basic: What analytical methods confirm the compound’s structural integrity?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> = 443.0925) .
  • X-ray crystallography : Resolve 3D conformation, particularly piperazine ring puckering and sulfonyl group orientation .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Chemoproteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins from cell lysates .
  • Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .
  • In vitro assays : Measure inhibition of phosphodiesterases or tyrosine kinases , common targets for pyridazine derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Validate assay conditions : Check for batch-to-batch variability in compound purity (HPLC ≥98%) .
  • Orthogonal assays : Confirm enzyme inhibition using both fluorescence-based and radiometric methods .
  • Control experiments : Test metabolites (e.g., hydrolyzed sulfonamide derivatives) to rule offtarget effects .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination) .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors .
  • Enzyme inhibition : Fluorescence-based assays for PDE4 or COX-2 .

Advanced: How to improve solubility and bioavailability?

Answer:

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) for passive diffusion .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: Can computational modeling predict metabolite pathways?

Answer:
Yes. ADMET Predictor or GLORYx software simulates Phase I/II metabolism:

  • Predominant pathways: Sulfonamide hydrolysis (CYP3A4-mediated) and fluorophenyl hydroxylation .
  • In silico validation : Compare with experimental LC-MS/MS data from hepatocyte incubations .

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